(R)-GNA-C(Bz)-phosphoramidite is a synthetic compound belonging to the class of phosphoramidites, which are vital intermediates in the synthesis of oligonucleotides. This compound is derived from glycerol nucleic acid (GNA), an acyclic nucleic acid analog characterized by a three-carbon sugar-phosphate backbone. GNA has garnered significant attention due to its unique structural properties and ability to form stable duplex structures that rival natural deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) in terms of thermal stability and specificity in hybridization .
The synthesis of (R)-GNA-C(Bz)-phosphoramidite typically begins with commercially available glycidol, which is converted into various nucleoside derivatives through a series of chemical reactions. The resulting phosphoramidites serve as building blocks for constructing GNA oligonucleotides, which have applications in molecular biology and therapeutic development .
The synthesis of (R)-GNA-C(Bz)-phosphoramidite involves several key steps:
The synthesis requires careful monitoring of reaction progress, typically using thin-layer chromatography, and should be stopped once starting materials are consumed to maximize yield and minimize byproducts .
(R)-GNA-C(Bz)-phosphoramidite features a unique molecular structure characterized by:
The molecular formula for (R)-GNA-C(Bz)-phosphoramidite is C₁₈H₁₉N₂O₅P, with a molecular weight of approximately 373.33 g/mol. The compound's structure allows for specific interactions during hybridization with complementary nucleic acids, enhancing its utility in research and therapeutic applications .
(R)-GNA-C(Bz)-phosphoramidite participates in several key chemical reactions:
The stability and reactivity of (R)-GNA-C(Bz)-phosphoramidite make it an ideal candidate for use in oligonucleotide synthesis, where precise control over reaction conditions is crucial for achieving high yields and purity.
The mechanism by which (R)-GNA-C(Bz)-phosphoramidite functions in oligonucleotide synthesis involves:
Studies have shown that GNA oligonucleotides synthesized from (R)-GNA-C(Bz)-phosphoramidite exhibit robust thermal stability and can form duplexes with complementary RNA strands, highlighting their potential use in various biotechnological applications .
(R)-GNA-C(Bz)-phosphoramidite has numerous scientific uses:
The development of XNAs represents a deliberate departure from nature's evolutionary blueprint, driven by the need to overcome inherent limitations of natural oligonucleotides—particularly their enzymatic instability and off-target effects. XNAs retain canonical nucleobases and phosphodiester linkages but feature profoundly altered sugar moieties. This class includes diverse architectures like threose nucleic acid (TNA), hexitol nucleic acid (HNA), and peptide nucleic acid (PNA), each with unique hybridization properties [4]. GNA distinguishes itself through its exceptional structural simplicity and capacity for stable duplex formation despite its minimal backbone. The discovery that GNA oligonucleotides exhibit increased nuclease resistance compared to DNA or RNA spurred their investigation for therapeutic applications [7] [8].
Recent advances demonstrate GNA's translational potential, particularly in RNA interference (RNAi) therapeutics. Engineered small interfering RNAs (siRNAs) containing single (S)-GNA modifications in their seed regions (e.g., position 6 or 7 of the guide strand) display mitigated off-target effects while maintaining potent on-target gene silencing in vivo. This strategic placement capitalizes on GNA's ability to destabilize seed-pairing interactions without compromising RISC loading or catalytic activity. Consequently, multiple GNA-modified siRNAs have advanced into clinical development, showcasing improved safety profiles over unmodified counterparts [2] [7].
Table 1: Evolution of Key XNA Platforms in Therapeutic Development
XNA Type | Backbone Structure | Hybridization Properties | Therapeutic Advantages |
---|---|---|---|
GNA | Acyclic 3-carbon propylene glycol | Forms stable anti-parallel duplexes; Reverse Watson-Crick base pairing | High nuclease resistance; Reduced off-target effects in siRNA |
HNA | 1,5-Anhydrohexitol | Cross-pairs with RNA; Higher Tm than DNA-RNA hybrids | Nuclease resistance; Aptamer development (e.g., anti-VEGF) |
FANA | 2'-Deoxy-2'-fluoroarabino | Forms stable duplexes with RNA | High-affinity aptamers (e.g., anti-HIV RT); Enhanced stability |
TNA | α-L-threofuranose | Pairs with RNA/DNA; Proposed RNA progenitor | Orthogonal genetic system; Aptamer development |
PNA | N-(2-aminoethyl)glycine | Binds complementarily to DNA/RNA; No phosphate backbone | Uncharged backbone; High binding affinity; Insensitivity to salt |
GNA’s structural divergence originates from its achiral glycerol backbone, which eliminates the conformational constraints imposed by the furanose ring in natural nucleic acids. While DNA and RNA nucleotides adopt either C3'-endo (A-form) or C2'-endo (B-form) sugar conformations, GNA's acyclic backbone provides greater torsional flexibility. Despite this flexibility, GNA oligonucleotides self-assemble into remarkably stable duplex structures through reverse Watson-Crick base pairing, where nucleobases adopt a rotated orientation compared to natural duplexes [4] [8]. This unique pairing mode arises because the propylene glycol linker positions nucleobases with altered hydrogen-bonding geometries. Consequently, canonical GNA-C and GNA-G nucleotides form weaker base pairs with complementary RNA nucleotides than their DNA/RNA counterparts. This limitation has been ingeniously addressed through the design of isonucleoside analogs (e.g., isocytidine and isoguanosine), which transpose hydrogen bond donors and acceptors to restore high-affinity pairing [2] [7].
The stereochemistry at the C2 position of the glycerol backbone critically determines GNA's functional properties. Crystallographic analyses reveal that (S)-GNA nucleotides integrate more readily into right-handed RNA duplexes than their (R)-GNA counterparts. This stereospecific accommodation stems from differential steric clashes and hydrogen-bonding networks within the helical architecture. Specifically, (S)-GNA adopts conformations that minimize helix distortion when paired with RNA, whereas (R)-GNA induces greater structural perturbations. This dichotomy explains why siRNAs modified with (S)-GNA consistently demonstrate greater in vitro potency than identical sequences containing (R)-GNA modifications [2] [6].
Phosphoramidite chemistry revolutionized oligonucleotide synthesis by enabling efficient, stepwise assembly on solid supports—a methodology directly applicable to GNA monomers. The (R)-GNA-C(Bz)-phosphoramidite monomer (molecular formula: C₄₄H₅₀N₅O₇P; MW: 791.87 g/mol) contains essential protecting groups that ensure regiospecific coupling: the 4,4′-dimethoxytrityl (DMT) group shields the primary hydroxyl, the benzoyl (Bz) group protects the cytosine exocyclic amine, and the diisopropylamino-β-cyanoethyl moiety guards the phosphite group [1] [3] [10]. These protections are indispensable for preventing side reactions during synthesis.
Automated synthesis proceeds via a four-step cycle:
This cycle achieves coupling efficiencies exceeding 99% per step, permitting synthesis of GNA-containing oligonucleotides up to 40 nucleotides. The benzoyl protection of cytosine is crucial for preventing base-mediated side reactions during synthesis, while the DMT group provides both steric protection and a chromophore for real-time yield monitoring. Post-synthesis, concentrated ammonium hydroxide simultaneously cleaves the oligonucleotide from the solid support and removes base-protecting groups (e.g., benzoyl), yielding the desired GNA-modified strand [5] [8] [9].
Table 2: Key GNA Phosphoramidite Monomers for Oligonucleotide Synthesis
Monomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Purity |
---|---|---|---|---|---|
(R)-GNA-C(Bz)-phosphoramidite | 2023779-58-8 | C₄₄H₅₀N₅O₇P | 791.87 | Bz (base), DMT (5'-OH), β-cyanoethyl (phosphate) | ≥95% |
(S)-GNA-C(Bz)-phosphoramidite | Not provided | C₄₄H₅₀N₅O₇P | 791.87 | Bz (base), DMT (5'-OH), β-cyanoethyl (phosphate) | ≥95% |
GNA-T-phosphoramidite | Not provided | C₄₁H₅₁N₂O₈P | 738.84 | DMT (5'-OH), β-cyanoethyl (phosphate) | ≥95% |
GNA-A(Bz)-phosphoramidite | Not provided | C₄₅H₅₃N₆O₇P | 820.92 | Bz (base), DMT (5'-OH), β-cyanoethyl (phosphate) | ≥95% |
GNA-G(iBu)-phosphoramidite | Not provided | C₄₄H₅₅N₆O₈P | 826.92 | iBu (base), DMT (5'-OH), β-cyanoethyl (phosphate) | ≥95% |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1